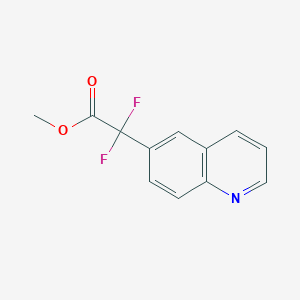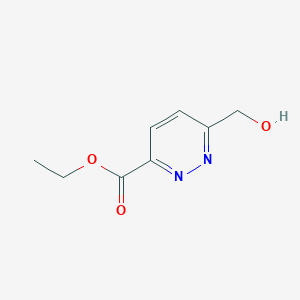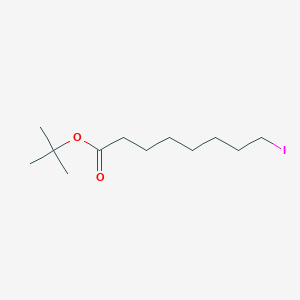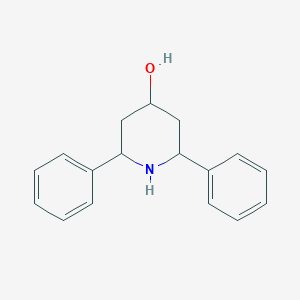
Benzoyl isothiocyanate, 2-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoyl isothiocyanate, 2-nitro- is an organic compound with the molecular formula C8H4N2O3S. It belongs to the class of isothiocyanates, which are known for their diverse biological activities and applications in synthetic chemistry. This compound is characterized by the presence of a nitro group (-NO2) and an isothiocyanate group (-N=C=S) attached to a benzoyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
From Amines and Thiophosgene: One common method involves the reaction of 2-nitrobenzoyl chloride with potassium thiocyanate in the presence of a base such as pyridine.
From Amines and Carbon Disulfide: Another method involves the reaction of 2-nitrobenzoyl amine with carbon disulfide in the presence of a base like di-tert-butyl dicarbonate and a catalyst such as DMAP or DABCO.
Industrial Production Methods
Industrial production methods for 2-nitrobenzoyl isothiocyanate typically involve large-scale synthesis using the above-mentioned routes. The choice of method depends on factors such as cost, yield, and safety considerations. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Benzoyl isothiocyanate, 2-nitro- can undergo oxidation reactions to form corresponding sulfonyl derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions, leading to the formation of 2-aminobenzoyl isothiocyanate.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, forming various thiourea derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the isothiocyanate group under mild conditions.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: 2-Aminobenzoyl isothiocyanate.
Substitution: Thiourea derivatives.
Applications De Recherche Scientifique
Benzoyl isothiocyanate, 2-nitro- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-nitrobenzoyl isothiocyanate involves its ability to react with nucleophiles, such as amino groups in proteins and peptides. This reaction leads to the formation of stable thiourea derivatives, which can alter the function of the target molecules. The compound’s antimicrobial and anticancer activities are attributed to its ability to disrupt cellular processes by modifying key proteins and enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl isothiocyanate: Similar in structure but lacks the nitro group, making it less reactive in certain biological applications.
Benzoyl isothiocyanate: Similar structure but without the nitro group, leading to different reactivity and applications.
Uniqueness
Benzoyl isothiocyanate, 2-nitro- is unique due to the presence of both the nitro and isothiocyanate groups, which confer distinct chemical reactivity and biological activity. The nitro group enhances its electrophilicity, making it more reactive towards nucleophiles compared to other isothiocyanates .
Propriétés
Numéro CAS |
78225-77-1 |
|---|---|
Formule moléculaire |
C8H4N2O3S |
Poids moléculaire |
208.20 g/mol |
Nom IUPAC |
2-nitrobenzoyl isothiocyanate |
InChI |
InChI=1S/C8H4N2O3S/c11-8(9-5-14)6-3-1-2-4-7(6)10(12)13/h1-4H |
Clé InChI |
DWZFVWYPYSGQFK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)N=C=S)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[2-(3,4-Dimethoxybenzoyl)-4-hydroxy-5-methoxyphenyl]pentan-2-one](/img/structure/B8612862.png)
![Ethyl [(4,6-dichloropyridin-2-yl)carbamothioyl]carbamate](/img/structure/B8612867.png)










